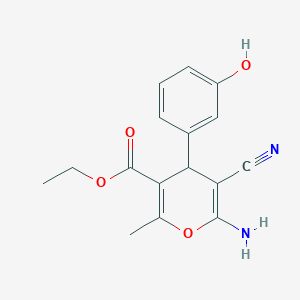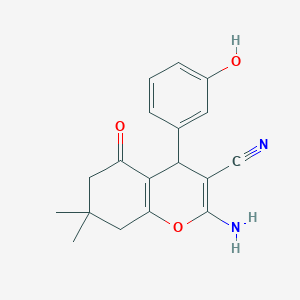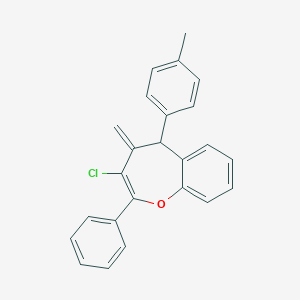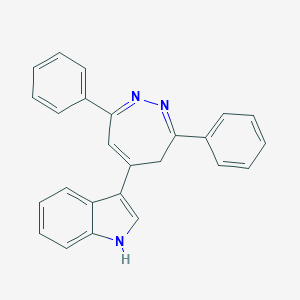![molecular formula C35H32N2O2 B378469 N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B378469.png)
N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine is a complex organic compound that features a unique combination of chromene, indole, and ethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine typically involves multi-step organic reactions. One common method includes the condensation of 2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-carbaldehyde with 2-(1H-indol-3-yl)ethanamine under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and possibly the development of catalytic methods to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings and the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and exhibit various biological activities.
Chromene Derivatives: Compounds such as flavonoids and coumarins contain the chromene structure and are known for their antioxidant and anti-inflammatory properties.
Uniqueness
N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine is unique due to its combination of chromene, indole, and ethoxyphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C35H32N2O2 |
|---|---|
Peso molecular |
512.6g/mol |
Nombre IUPAC |
1-[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine |
InChI |
InChI=1S/C35H32N2O2/c1-3-38-27-18-16-25(17-19-27)35-31(23-36-21-20-26-22-37-32-14-8-6-12-29(26)32)34(28-11-5-4-10-24(28)2)30-13-7-9-15-33(30)39-35/h4-19,22-23,34,37H,3,20-21H2,1-2H3 |
Clave InChI |
GPYAWOAEVUANDS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4C)C=NCCC5=CNC6=CC=CC=C65 |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4C)C=NCCC5=CNC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]phenyl}-N-{[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B378389.png)


![2-amino-4-(2,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B378395.png)

![3-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate](/img/structure/B378402.png)

![6-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}nicotinonitrile](/img/structure/B378405.png)
![Ethyl 4-(4-bromophenyl)-2-{[(2-chloro-4-quinolinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B378406.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B378410.png)
![(4-Oxo-3-phenoxychromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]acetate](/img/structure/B378411.png)
![2-(furan-2-yl)-1-methyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B378414.png)
![1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B378415.png)
![2-(biphenyl-4-yl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B378416.png)
